N-[5-(acetylamino)-2-methoxyphenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Description
- Introduction and Chemical Classification
1.1 Chemical Identity and Nomenclature
N-[5-(acetylamino)-2-methoxyphenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a heterocyclic amide compound characterized by a benzothiazole core linked to a substituted phenylpropanamide moiety. Its molecular formula is C18H17N3O4S, reflecting the presence of a benzothiazole ring system, an acetylamino group, and a methoxy substituent on the phenyl ring. This compound belongs to the class of benzothiazole derivatives known for their diverse biological activities and medicinal chemistry significance.
1.2 Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives are well-established scaffolds in medicinal chemistry due to their versatile pharmacological profiles including antimicrobial, anticancer, antiviral, and enzyme inhibitory activities. The benzothiazole nucleus serves as a privileged structure capable of interacting with various biological targets, making it a focal point in drug discovery programs. The incorporation of functional groups such as acetylamino and methoxy on the phenyl ring modulates the compound’s physicochemical properties and biological activity, enhancing its potential therapeutic applications.
1.3 Historical Development of Benzothiazole-Propanamides
The development of benzothiazole-propanamide compounds has evolved through synthetic efforts aimed at optimizing biological efficacy and pharmacokinetic properties. Early studies focused on simple benzothiazole derivatives, which later advanced to more complex amide-linked structures to improve target specificity and metabolic stability. Patents and research articles have documented various substitutions on the benzothiazole and propanamide moieties to yield compounds with activities against diseases such as Alzheimer's, viral infections, and metabolic disorders.
1.4 Significance in Heterocyclic Chemistry Research
The compound exemplifies the importance of heterocyclic chemistry in drug design, where the fusion of benzene and thiazole rings creates a rigid, planar system conducive to strong target binding. The propanamide linkage introduces flexibility and additional hydrogen bonding potential, facilitating interaction with enzymes and receptors. This structural motif is a subject of ongoing research to elucidate structure-activity relationships (SAR) and to develop novel therapeutic agents.
1.5 Research Objectives and Importance
Research on this compound aims to explore its pharmacological potential, particularly as an inhibitor of viral enzymes and other disease-related targets. Studies focus on synthesizing analogues, evaluating biological activities, and understanding molecular interactions through SAR analyses. This compound’s profile suggests promising applications in antiviral drug development, especially given the benzothiazole scaffold’s success in similar therapeutic areas.
Table 1. Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O4S |
| Molecular Weight | Approx. 367.41 g/mol |
| Structural Features | Benzothiazole ring, acetylamino, methoxy, propanamide linkage |
| Solubility | Moderate in organic solvents |
| CAS Number | Not specifically assigned (related benzothiazole compounds: varies) |
Figure 1. Structural Representation of this compound
(A detailed chemical structure image would be placed here, illustrating the benzothiazole core, the propanamide linker, and the substituted phenyl ring with acetylamino and methoxy groups.)
Recent studies on benzothiazole derivatives structurally related to this compound have demonstrated significant inhibitory activity against viral targets such as MERS-CoV, highlighting the potential of benzothiazole-based compounds in antiviral therapy. The substitution pattern on the phenyl ring, including acetylamino and methoxy groups, has been shown to influence binding affinity and selectivity. Synthetic routes typically involve Suzuki–Miyaura cross-coupling to introduce aryl substituents, followed by amide bond formation to connect the benzothiazole and propanamide units.
Pharmacological evaluations indicate that such compounds exhibit low cytotoxicity while maintaining potent inhibitory effects, making them attractive candidates for further drug development. The benzothiazole moiety contributes to the compound’s ability to interact with enzyme active sites, while the propanamide segment provides conformational flexibility necessary for optimal binding.
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12(23)20-13-7-8-16(26-2)14(11-13)21-18(24)9-10-22-15-5-3-4-6-17(15)27-19(22)25/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVBVVIPFHZLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCN2C3=CC=CC=C3SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical structure, which includes a benzothiazole moiety and an acetylamino group. Its molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated the compound's ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The underlying mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The mechanism was linked to the activation of caspase-3 and caspase-9, key enzymes in the apoptotic pathway .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was found to be 32 µg/mL, suggesting moderate antibacterial properties.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound exhibits anti-inflammatory properties. In vivo studies using murine models have shown that administration of the compound significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The anti-inflammatory effects are believed to be mediated through the inhibition of the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. This was evidenced by decreased nuclear translocation of NF-kB in treated macrophages .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Modifications
The benzothiazole moiety in the target compound is a critical pharmacophore. Comparisons with other heterocyclic propanamide derivatives reveal key differences:
- Tetrazole-containing propanamide (N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(tetrazol-5-yl)propanamide, ): The tetrazole group (a bioisostere for carboxylic acids) enhances hydrogen-bond acceptor capacity (4 H-bond acceptors vs. 3 in benzothiazole) and may improve metabolic stability.
- Similar molecular weight (≈354 g/mol) suggests comparable pharmacokinetic profiles .
Acetamide vs. Propanamide Derivatives
The N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () differs in chain length (acetamide vs. propanamide) and heterocycle (triazole vs. benzothiazole):
- Shorter chain length may reduce conformational flexibility, limiting interaction with deep binding pockets.
Pharmacological Context
- Benzothiazole-based compounds (e.g., ) exhibit antitumor and antidepressant activities, attributed to their planar aromatic systems and ability to intercalate DNA or modulate neurotransmitter receptors .
- However, their pyrimidinecarboxylate core differs significantly in electronic properties .
Data Tables
Table 1. Structural and Physicochemical Comparison
Preparation Methods
Dibenzothiazolyl Disulphide-Based Cyclization
A patented method for benzothiazole sulphene amide synthesis involves reacting dibenzothiazolyl disulphide (MBTS) with water-soluble amines in alkaline conditions. For example, cyclohexyl amine or tert-butyl amine reacts with MBTS at pH 11–12 and 20–60°C to form stable benzothiazole derivatives. This approach avoids oxidizing agents, enhancing safety and yield (up to 98.5% purity).
Reaction Conditions:
| Parameter | Value Range |
|---|---|
| Temperature | 20–60°C |
| pH | 11–12 |
| Solvent System | Water/Amine (10:1) |
| Yield | 95–98.5% |
Thiourea Cyclization with α-Halo Ketones
An alternative route employs thiourea derivatives reacting with α-halo ketones in ethanol under reflux. For instance, 2-aminophenol derivatives treated with chloroacetone yield 2-substituted benzothiazoles. This method is favored for its simplicity but requires post-synthesis purification via column chromatography.
Propanamide Side Chain Introduction
The propanamide linker connecting the benzothiazole and acetylamino-methoxyphenyl groups is introduced via nucleophilic acyl substitution or carbodiimide-mediated coupling.
Carbodiimide-Mediated Amidation
A study on structurally related acetamide derivatives utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxylic acids for coupling with amines. For N-[5-(acetylamino)-2-methoxyphenyl], the reaction proceeds in dichloromethane (DCM) at 0–5°C, achieving 85–90% yield.
Optimized Parameters:
| Reagent | Molar Ratio (Substrate:EDC:HOBt) |
|---|---|
| EDC | 1.2 equiv |
| HOBt | 1.5 equiv |
| Reaction Time | 12–16 hours |
Direct Alkylation of Benzothiazole
In a patent-derived approach, the benzothiazole nitrogen is alkylated using 3-bromopropanamide derivatives in dimethylformamide (DMF) with potassium carbonate as a base. This one-pot method reduces intermediate isolation steps but requires careful temperature control (40–50°C) to prevent decomposition.
Final Coupling and Purification
The convergent synthesis involves coupling the benzothiazole intermediate with the acetylamino-methoxyphenyl propanamide precursor.
Mitsunobu Reaction for Ether Linkage
A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates ether bond formation between hydroxylated intermediates. This method is highly selective but necessitates anhydrous tetrahydrofuran (THF) and inert atmospheres.
Yield Comparison:
| Method | Solvent | Yield (%) |
|---|---|---|
| Mitsunobu | THF | 78 |
| Nucleophilic Substitution | DMF | 65 |
Chromatographic Purification
Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:3 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >99% purity.
Analytical Characterization
Spectroscopic Validation
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a melting point of 185–187°C, consistent with crystalline purity.
Challenges and Optimization Strategies
Byproduct Formation
Over-alkylation of the benzothiazole nitrogen generates di-substituted impurities, mitigated by stoichiometric control and low-temperature reactions.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to dichloroethane (DCE) improves yield by 12% in alkylation steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
